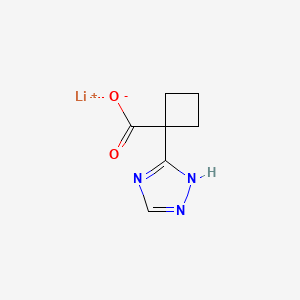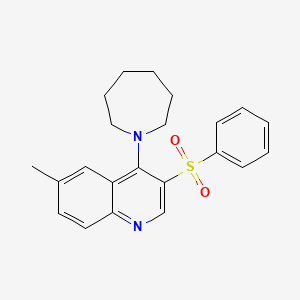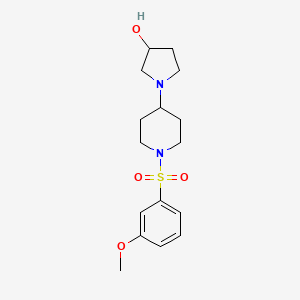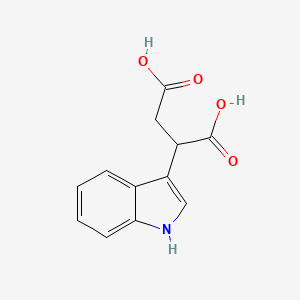
Lithium;1-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium;1-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylate” is a compound with the CAS Number: 2408970-17-0 . It has a molecular weight of 203.13 . The IUPAC name for this compound is lithium 4- (1H-1,2,4-triazol-5-yl)tetrahydro-2H-pyran-4-carboxylate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H11N3O3.Li/c12-7(13)8(1-3-14-4-2-8)6-9-5-10-11-6;/h5H,1-4H2,(H,12,13)(H,9,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius . The exact mass is 190.049072 . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 498.1±55.0 °C at 760 mmHg, and a flash point of 255.1±31.5 °C .Scientific Research Applications
Ionic Liquid Properties and Applications
The synthesis of lithium salts with ionic liquid properties, such as a triethylene glycol-based 1,2,3-triazolate lithium salt, highlights the potential for developing novel molecular and macromolecular lithium salts. These salts exhibit unique characteristics such as low melting points and high ionic conductivities, making them suitable for applications in electrochemical devices and batteries (Flachard et al., 2018). The research on these materials opens new avenues for the development of high-performance electrolytes in lithium-ion batteries and other energy storage systems.
Coordination Polymers and Photoluminescence
The study of lead(II) coordinated polymers assembled from asymmetric azoles carboxylate ligands, including derivatives of lithium salts of 1-(4-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxylic acid, offers insights into the design of coordination polymers with specific structural and photoluminescent properties (Li et al., 2021). These materials could be of interest for applications in light-emitting devices, sensors, and other photonic technologies due to their ability to exhibit tailored luminescence based on their structural configurations.
Synthesis and Characterization of Lithium Coordination Polymers
The synthesis and structural characterization of lithium coordination polymers from cyclobutane-1,1-dicarboxylic acid demonstrate the versatility of lithium compounds in forming coordination networks (Chen et al., 2007). These materials are of interest for their potential applications in catalysis, gas storage, and separation processes, owing to their unique structural properties and thermal stability.
Guest-Dependent Photoluminescence in Lithium Carboxylate Frameworks
Research on lithium–organic frameworks exhibiting guest-dependent photoluminescence indicates the potential for creating smart materials with applications in sensing and information storage. These frameworks' photoluminescent properties change based on the nature of the guest molecules, offering a pathway to develop responsive materials for various technological applications (Aliev et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
lithium;1-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.Li/c11-6(12)7(2-1-3-7)5-8-4-9-10-5;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRFFODGHXNLJF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(C1)(C2=NC=NN2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;1-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2799094.png)
![N,N-Dimethyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2799095.png)
![2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide](/img/structure/B2799098.png)


![Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate](/img/structure/B2799103.png)
![1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one](/img/structure/B2799104.png)
![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinazoline](/img/structure/B2799105.png)




![6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2799115.png)
![1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B2799116.png)